molecular formula C15H7F8NO2S B2834395 2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 883794-71-6

2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2834395
CAS No.: 883794-71-6
M. Wt: 417.27
InChI Key: LYJLPGHUQOOJAS-UHFFFAOYSA-N
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Description

2-[(2,3,4,5,6-Pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a fluorinated acetamide derivative characterized by a pentafluorophenyl sulfanyl group and a 4-(trifluoromethoxy)phenyl acetamide moiety. Its molecular formula is C₁₄H₈F₈NO₂S, with a calculated molecular weight of approximately 434.3 g/mol . The compound’s structure combines high electronegativity and lipophilicity due to the presence of eight fluorine atoms, which may enhance membrane permeability and target binding in biological systems. It has been synthesized and made available commercially at 95% purity, indicating its relevance in pharmacological research .

Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F8NO2S/c16-9-10(17)12(19)14(13(20)11(9)18)27-5-8(25)24-6-1-3-7(4-2-6)26-15(21,22)23/h1-4H,5H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJLPGHUQOOJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=C(C(=C(C(=C2F)F)F)F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F8NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

Mechanism of Action

Comparison with Similar Compounds

Pentafluorophenyl Sulfanyl Derivatives

  • Target Compound :

    • Sulfanyl Group : 2,3,4,5,6-Pentafluorophenyl.
    • Acetamide Group : 4-(Trifluoromethoxy)phenyl.
    • Molecular Weight : ~434.3 g/mol.
    • Key Features : High fluorination increases lipophilicity and metabolic stability .
  • 2-[(4-Fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide ():

    • Sulfanyl Group : 4-Fluorophenyl (less fluorinated).
    • Acetamide Group : 2,3,4,5,6-Pentafluorophenyl.
    • Molecular Weight : ~403.3 g/mol.
    • Key Features : Reduced fluorine content on the sulfanyl group may lower lipophilicity compared to the target compound.

Heterocyclic Sulfanyl Derivatives

  • 2-[(3-Isobutyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (): Sulfanyl Group: Quinazolinone ring (heterocyclic). Acetamide Group: 4-(Trifluoromethoxy)phenyl. Molecular Weight: 451.46 g/mol.
  • 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Sulfanyl Group: Thieno-pyrimidinyl (heterocyclic). Acetamide Group: 2-(Trifluoromethyl)phenyl. Molecular Weight: ~513.9 g/mol. Key Features: The bulkier heterocycle and trifluoromethyl group may alter steric interactions in enzyme binding .

Triazolylsulfanyl Derivatives

  • GPR-17 Ligand ():
    • Structure : 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide.
    • Key Features : The triazole ring and morpholine sulfonyl group confer specificity for GPR-17, a receptor implicated in neuroinflammation .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Targets
Target Compound C₁₄H₈F₈NO₂S 434.3 Pentafluorophenyl, trifluoromethoxy phenyl Enzymes/Receptors
2-[(4-Fluorophenyl)sulfanyl]-N-(pentafluorophenyl)acetamide C₁₄H₈F₆NO₂S 403.3 4-Fluorophenyl, pentafluorophenyl Not reported
Quinazolinone Derivative () C₂₁H₂₀F₃N₃O₃S 451.5 Quinazolinone, trifluoromethoxy phenyl Enzymes
Thieno-pyrimidinyl Derivative () C₂₁H₁₅ClF₃N₃O₂S₂ 513.9 Thieno-pyrimidinyl, trifluoromethyl phenyl Kinases/Enzymes

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